2-(3,4-DIMETHYLPHENYL)-N-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
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Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-16-5-6-18(15-17(16)2)21-22(31-4)27-24(26-21)11-13-28(14-12-24)23(29)25-19-7-9-20(30-3)10-8-19/h5-10,15H,11-14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAKEPDHWWEAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)N=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiron[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.47 g/mol. The unique structural features include:
- Triazaspirone Framework : This core structure is known for its diverse biological activities.
- Dimethylphenyl and Methoxyphenyl Substituents : These groups may enhance lipophilicity and receptor binding affinity.
- Methylsulfanyl Group : This moiety can influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that derivatives of similar structures often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies on structurally related compounds suggest that triazole derivatives can exhibit anticancer properties. For instance, compounds with similar substituents have shown efficacy against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Reducing the growth rate of cancer cells.
A comparative analysis of similar compounds is presented in Table 1.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Triazole core | Anticancer |
| Compound B | Dimethylphenyl | Antimicrobial |
| Compound C | Methoxy substitution | Anti-inflammatory |
Antimicrobial Activity
The presence of the methoxyphenyl group suggests potential antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth and possess antifungal activity. In vitro studies have demonstrated:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell membranes.
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of related compounds. The binding affinity to neurotransmitter receptors can provide insights into potential therapeutic applications for neurological disorders. Key findings include:
- Dopamine Receptor Modulation : Compounds with similar frameworks have shown selective binding to dopamine receptors, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a closely related triazole compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of a methoxy-substituted triazole derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against both pathogens, indicating promising antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
